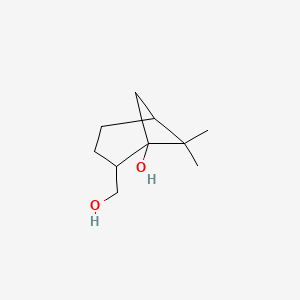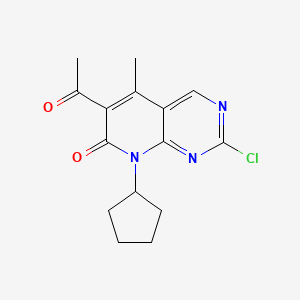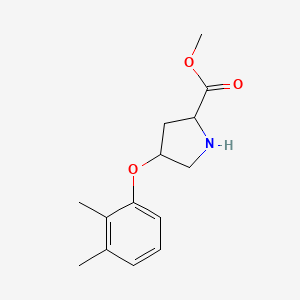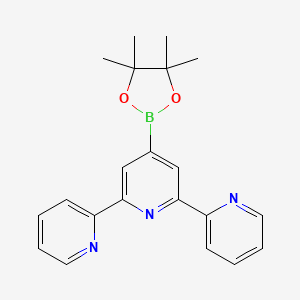
(1R)-(-)-trans-Pinane-1,10-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-(-)-trans-Pinane-1,10-diol: trans-1,10-Dihydroxy-1,10-dimethylbicyclo[2.2.2]octane , is a bicyclic compound with a unique structure. It belongs to the class of pinane derivatives and is characterized by its two hydroxyl groups attached to adjacent carbon atoms in the pinane framework.
Vorbereitungsmethoden
a. Synthetic Routes: Several synthetic routes exist for the preparation of (1R)-(-)-trans-Pinane-1,10-diol . One common method involves the reduction of the corresponding ketone precursor. Here’s a typical synthetic route:
Reduction of trans-Pinane-1,10-dione:
b. Industrial Production Methods: Industrial production methods may involve large-scale reduction processes using specialized catalysts and optimized conditions. specific details regarding industrial-scale synthesis are proprietary and may vary among manufacturers.
Analyse Chemischer Reaktionen
(1R)-(-)-trans-Pinane-1,10-diol: can participate in various chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or other functionalized derivatives.
Reduction: As mentioned earlier, reduction of the ketone precursor leads to the diol.
Substitution: The hydroxyl groups can undergo substitution reactions.
Acid-Catalyzed Reactions: Acid-catalyzed dehydration or esterification reactions are possible.
Common reagents and conditions depend on the specific reaction type and desired products.
Wissenschaftliche Forschungsanwendungen
(1R)-(-)-trans-Pinane-1,10-diol: finds applications in various fields:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antioxidant).
Medicine: Explored for its pharmacological properties.
Industry: Used in fragrance and flavor formulations.
Wirkmechanismus
The exact mechanism of action for (1R)-(-)-trans-Pinane-1,10-diol depends on its specific application. It may interact with cellular receptors, enzymes, or other molecular targets. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
(1R)-(-)-trans-Pinane-1,10-diol: stands out due to its unique bicyclic structure. Similar compounds include other pinane derivatives, such as (1S)-(+)-Camphor and (1R,2R)-1,2-Diphenylethylenediamine .
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-3-4-8(6-11)10(9,12)5-7/h7-8,11-12H,3-6H2,1-2H3 |
InChI-Schlüssel |
YXPRXLGCXIMBPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC(C1(C2)O)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12104496.png)

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12104504.png)



![5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B12104517.png)






